Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate

Synthetic chemistry Palladium-catalyzed cross-coupling Chemoselective functionalization

Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate (CAS 1923237-13-1) is a small-molecule heterocyclic building block belonging to the indole-2-carboxylate ester class. With a molecular formula of C₁₁H₉BrClNO₂ and a molecular weight of 302.55 g/mol , it features a precisely defined mixed-halogen substitution pattern: a bromine atom at the 5-position and a chlorine atom at the 6-position of the indole core.

Molecular Formula C11H9BrClNO2
Molecular Weight 302.55
CAS No. 1923237-13-1
Cat. No. B3112754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-6-chloro-1H-indole-2-carboxylate
CAS1923237-13-1
Molecular FormulaC11H9BrClNO2
Molecular Weight302.55
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC(=C(C=C2N1)Cl)Br
InChIInChI=1S/C11H9BrClNO2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3
InChIKeyOVKPFPBSIRMAST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate (CAS 1923237-13-1): Structural and Pharmacophoric Profile for Procurement


Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate (CAS 1923237-13-1) is a small-molecule heterocyclic building block belonging to the indole-2-carboxylate ester class. With a molecular formula of C₁₁H₉BrClNO₂ and a molecular weight of 302.55 g/mol , it features a precisely defined mixed-halogen substitution pattern: a bromine atom at the 5-position and a chlorine atom at the 6-position of the indole core . This compound is predominantly sourced at ≥95% purity from multiple global suppliers . Its orthogonally reactive halogen pair (Br/Cl) enables sequential chemoselective cross-coupling chemistries that are inaccessible with symmetrical dihalogenated analogs, establishing it as a privileged intermediate for constructing complex, pharmacologically relevant molecular architectures [1].

Procurement Alert: Why In-Class Indole-2-carboxylate Analogs Cannot Replace Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate


Generic substitution among indole-2-carboxylate esters is contraindicated because subtle changes in halogen identity, position, and pattern produce large, non-linear effects on both synthetic reactivity and biological target engagement. The literature on indole-2-carboxylate glycine-site NMDA antagonists demonstrates that halogen substitution specifically at positions 5 or 6 is a critical determinant of competitive antagonist potency [1][2]. In crystal engineering, the nature of the halogen directly dictates the intermolecular interaction network—C—Cl⋯π versus C—I⋯π contacts and halogen bonding generate different packing motifs [3]. Furthermore, the presence of two differentiated halogens (Br and Cl) rather than two identical halogens (e.g., Cl/Cl or Br/Br) enables sequential, chemoselective palladium-catalyzed cross-couplings that are fundamental to constructing advanced pharmaceutical intermediates, such as the AMPK activator clinical candidate PF-06409577, which is explicitly derived from a 5-bromo-6-chloro-indole precursor [4].

Quantitative Comparative Evidence for Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate Selection


Orthogonal Dihalogen Reactivity: Chemoselective Cross-Coupling Enabled by 5-Br/6-Cl Substitution vs. Symmetrical Dihalo Analogs

The target compound possesses bromine at C5 and chlorine at C6—two halogens with significantly different bond dissociation energies (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol) and oxidative addition rates with Pd(0). This enables sequential, chemoselective cross-coupling: bromine undergoes preferential oxidative addition, allowing site-specific Suzuki, Sonogashira, or Buchwald–Hartwig coupling at C5 while leaving C6–Cl intact for a subsequent orthogonal transformation. In contrast, symmetrical dihalogenated comparators—ethyl 5,6-dichloro-1H-indole-2-carboxylate (CAS 53995-78-1, MW 258.10) and the 5,6-dibromo analog—contain two electronically equivalent halogens, rendering site-selective monocoupling inherently non-specific and requiring wasteful statistical or protecting-group strategies. The target compound's mixed-halogen substitution eliminates this selectivity problem by design. This orthogonal reactivity is directly exploited in the industrial synthesis of PF-06409577, a Pfizer AMPK activator clinical candidate for diabetic nephropathy, which is explicitly constructed from a 5-bromo-6-chloro-indole precursor via chemoselective C5 Suzuki–Miyaura coupling while retaining C6–Cl [1][2].

Synthetic chemistry Palladium-catalyzed cross-coupling Chemoselective functionalization Building block procurement

Physicochemical Differentiation: Lipophilicity (LogP) and Molecular Properties vs. Mono- and Symmetrical Dihalo Analogs

Experimentally predicted physicochemical parameters provide a quantitative basis for differentiating this compound from structurally adjacent analogs. The target compound has a predicted LogP of 4.46 and a molecular weight of 302.55 g/mol . By comparison, ethyl 5-chloro-1H-indole-2-carboxylate (CAS 4792-67-0)—a monohalogenated analog with a single chlorine substituent—has a substantially lower molecular weight of 223.66 g/mol and a melting point of 166–171 °C [1][2], corresponding to a markedly different LogP profile. Ethyl 5,6-dichloro-1H-indole-2-carboxylate (CAS 53995-78-1) has a molecular weight of 258.10 g/mol and a predicted XLogP3 of 4.4 . The target compound's higher LogP of 4.46 is consistent with the lipophilicity-enhancing contribution of bromine (π constant for Br ≈ +0.86) relative to chlorine (π constant for Cl ≈ +0.71; Hansch analysis), which translates into a measurable increment in predicted membrane partitioning. This controlled increase in lipophilicity, achieved while maintaining a moderate total molecular weight below 350 g/mol, positions the compound within favorable drug-like or probe-like chemical space for CNS penetration—a property directly relevant to the established NMDA receptor glycine-site pharmacology of halogenated indole-2-carboxylates [3].

Lipophilicity ADME prediction Physicochemical property comparison Lead optimization

Pharmacophoric Relevance: Halogen Substitution at Position 5 and 6 as a Critical Determinant of NMDA Glycine-Site Antagonist Activity

Foundational structure–activity relationship (SAR) studies on indole-2-carboxylates establish that halogen substitution specifically at positions 5 or 6 of the indole nucleus is a key structural determinant for potent competitive antagonism at the strychnine-insensitive glycine recognition site of the NMDA receptor. In the seminal characterization by Gray et al. (J. Med. Chem. 1992) and the in vivo validation by Rao et al. (Neuropharmacology 1993), halogenated indole-2-carboxylates—including the 6-chloro-substituted analog SC-49648 (6-chloro-2-carboxyindole-3-acetic acid) and its 3-ethylester prodrug SC-50132—demonstrated competitive glycine-site antagonism, with in vivo activity confirmed by reversal of NMDA/D-serine-induced cGMP elevation in mouse cerebellum [1][2]. SC-50132 exhibited a brain elimination half-life of 35 min (vs. 12 min for the parent acid SC-49648), demonstrating that the ester moiety confers improved brain exposure [1]. The target compound, ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate, uniquely combines the validated 5-halogen and 6-halogen pharmacophoric features within a single molecule, bearing both the potency-enhancing bromine at position 5 and chlorine at position 6. While no direct IC₅₀/Kᵢ for this specific compound has been published in the retrieved literature, the scaffold precedent is unambiguous: indole-2-carboxylates with halogen at position 5 or 6 are potent, parenterally bioavailable glycine antagonists [1][2][3].

NMDA receptor Glycine binding site Indole-2-carboxylate pharmacophore CNS drug discovery Structure-activity relationship

Industrial Validation: Proven Intermediate in the Kilogram-Scale Synthesis of a Clinical-Stage AMPK Activator

The 5-bromo-6-chloro-indole scaffold has been industrially validated as a key intermediate in the synthesis of PF-06409577, a potent and selective AMPK activator developed by Pfizer for the potential treatment of diabetic nephropathy [1][2]. PF-06409577 is explicitly described as a '6-chloro-indole derivative obtained from 5-bromo-6-chloro-indole' [3]. The process chemistry development, published by Cameron et al. (ACS Symposium Series, 2018), details the evolution of a scalable synthesis involving practical isolations, reproducible cross-coupling, and hydrolysis transformations that ultimately produced 2.4 kg of the final API [1]. The mixed Br/Cl halogenation pattern of the indole core was essential for the chemoselective Suzuki–Miyaura coupling that installed the 5-aryl substituent while preserving the 6-chloro group. In contrast, the symmetrical 5,6-dichloro-indole analog would not support this chemoselective strategy, requiring alternative synthetic routes with additional protection/deprotection steps. PF-06409577 potently activates the α1β1γ1 AMPK isoform, prevents its dephosphorylation, does not inhibit the hERG channel, and demonstrates oral bioavailability [2]. The industrial-scale utilization of this scaffold establishes its procurement as a strategic decision for programs targeting AMPK or related kinase pathways.

Process chemistry AMPK activator Diabetic nephropathy Industrial synthesis Intermediate procurement

Crystal Engineering and Solid-State Differentiation: Halogen Bonding Propensity vs. Monohalogenated Indole-2-carboxylates

The crystal structure of the closely related ethyl 5-chloro-1H-indole-2-carboxylate (a second monoclinic polymorph, space group P2₁/n) has been reported [1]. In this structure, molecules form inversion dimers linked by pairs of N—H⋯O hydrogen bonds, generating R₂²(10) loops, with the dimers linked into double chains by weak C—Cl⋯π interactions [1]. The target compound, bearing both 5-Br and 6-Cl substituents, is predicted to exhibit a fundamentally different and more complex intermolecular interaction network due to the presence of bromine. Bromine participates more strongly in halogen bonding (σ-hole interaction) than chlorine, and the IUPAC-defined hierarchy of halogen bond donor strength (I > Br > Cl > F) predicts that the 5-Br substituent will serve as a superior halogen bond donor compared to the 6-Cl group. Additionally, 'Similarities and differences in the crystal packing of halogen-substituted indole derivatives' (Acta Crystallographica Section B, 2018) systematically investigates how different halogen identities govern supramolecular motifs in halogen-substituted indoles fused with six-membered or seven-membered rings . The target compound's mixed Br/Cl pattern is expected to generate anisotropic packing interactions, potentially yielding distinct polymorphic forms, altered solubility, and unique mechanical properties compared to both the mono-chloro (I) and the chloro-iodo (II) analogs described by Kerr et al. [1].

Crystal engineering Halogen bonding Solid-state characterization Polymorph screening Supramolecular chemistry

Procurement-Focused Application Scenarios for Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate


Medicinal Chemistry: Dual-Halogen SAR Probe for NMDA Glycine-Site Antagonist Optimization

Research groups optimizing indole-2-carboxylate-based glycine-site NMDA antagonists should procure this compound to simultaneously evaluate the contributions of 5-Br and 6-Cl substituents to receptor binding affinity and subtype selectivity. As established by Rao et al. (1993), halogen substitution at positions 5 or 6 is critical for competitive glycine antagonism, and the target compound uniquely incorporates both pharmacophoric positions [1]. Its use as a dual-halogen probe enables more information-rich SAR exploration per synthesis cycle compared to sequential single-halogen analog preparation.

Process Chemistry: Kilogram-Scale Intermediate for AMPK Activator Synthesis via Chemoselective Cross-Coupling

Based on the published process chemistry for PF-06409577 (Pfizer), where a 5-bromo-6-chloro-indole scaffold was employed in kilogram-scale Suzuki–Miyaura cross-coupling to yield 2.4 kg of API [1], this compound is the recommended intermediate for any program synthesizing 5-aryl-6-chloro-indole derivatives. The ethyl ester functionality provides a convenient protected carboxylate that can be hydrolyzed to the carboxylic acid after cross-coupling. Procurement of this pre-functionalized building block eliminates the need for in-house bromination/chlorination sequence development.

Crystal Engineering: Mixed-Halogen Solid-Form Screening and Co-Crystal Design

For solid-state chemistry groups investigating halogen bonding in pharmaceutical co-crystals, this compound serves as a unique dual-halogen bond donor (C5-Br as stronger σ-hole donor; C6-Cl as moderate donor). Comparative crystallographic analysis by Kerr et al. (2016) on related 5-chloro-indole-2-carboxylates revealed that halogen identity dictates supramolecular assembly (dimers into chains vs. sheets) [1]. The target compound's mixed Br/Cl pattern is predicted to generate novel packing motifs not available to symmetrical dihalogen or monohalogen analogs, making it a valuable tool for systematic halogen bonding studies.

Agricultural and Specialty Chemical Intermediate: Sequential Derivatization for Functional Molecule Libraries

The patent literature documents the use of 5-bromo-6-chloro-1H-indole as a marine antifoulant scaffold, demonstrating that the halogen substitution pattern possesses relevant bioactivity beyond human therapeutics [1]. For agrochemical discovery programs or specialty chemical applications requiring sequential derivatization of the indole core, this compound's orthogonal halogens enable systematic diversification: C5-Br can be functionalized via Pd-catalyzed coupling while C6-Cl remains available for late-stage nucleophilic aromatic substitution or further cross-coupling, maximizing the chemical space accessible from a single building block.

Quote Request

Request a Quote for Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.